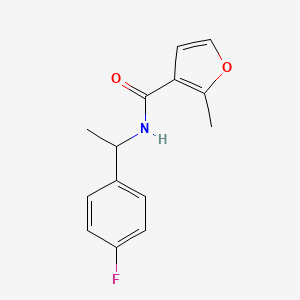
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HQMMA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. HQMMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. The purpose of
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The quinoline scaffold has a rich history in antimalarial drug development. Researchers have explored derivatives like N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide for their potential to combat malaria. These compounds often interfere with the parasite’s heme detoxification process, disrupting its survival .
Anticancer Properties
Quinoline derivatives have shown promise as anticancer agents. Specifically, compounds related to our target have been investigated for their cytotoxic effects on cancer cells. Their ability to inhibit cell growth, induce apoptosis, and interfere with specific signaling pathways makes them intriguing candidates for further study .
Antibacterial Applications
The quinoline nucleus possesses antibacterial properties. Researchers have explored derivatives like N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide for their ability to inhibit bacterial growth. These compounds may act by disrupting essential cellular processes or targeting specific bacterial enzymes .
Anti-Inflammatory and Analgesic Effects
Quinoline-based compounds have been investigated for their anti-inflammatory and analgesic activities. By modulating inflammatory pathways or interacting with pain receptors, they could potentially offer relief from inflammatory conditions and pain .
Cardiovascular Applications
Some quinoline derivatives exhibit cardiovascular effects. These include vasodilation, antiarrhythmic properties, and potential cardioprotective effects. Researchers have explored their impact on heart function and blood vessels .
Central Nervous System (CNS) Activity
The CNS is another area of interest. Quinoline derivatives may influence neurotransmitter systems, making them relevant for neurological disorders. Investigations have focused on their potential as neuroprotective agents or modulators of neurotransmission .
Wirkmechanismus
Target of Action
N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a quinoline derivative . Quinoline derivatives are known to have a broad range of biological activities and are used in the development of new drugs . They are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Mode of Action
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The interaction of the compound with its targets leads to changes in the bacterial DNA structure, inhibiting its replication and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by quinoline derivatives is the DNA replication pathway in bacteria . By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, these compounds inhibit DNA synthesis, disrupting the normal cellular processes and leading to cell death .
Pharmacokinetics
Quinoline derivatives are generally known for their wide range of biological and pharmacological activities . Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would be crucial in determining their bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, like other quinoline derivatives, is the inhibition of bacterial growth through the disruption of DNA synthesis . This leads to rapid bacterial death, making these compounds effective antimicrobial agents .
Action Environment
The action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, as with other quinoline derivatives, can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms
Eigenschaften
IUPAC Name |
2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-9-5-7-13-21(17)24(28)26(20-11-3-2-4-12-20)16-19-15-18-10-6-8-14-22(18)25-23(19)27/h2-15H,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMNSKZCWHCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


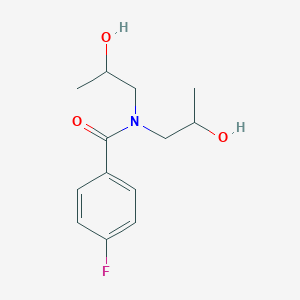


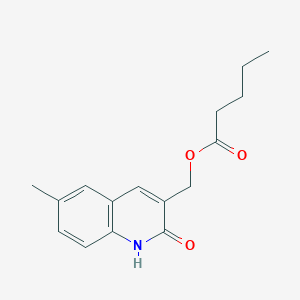

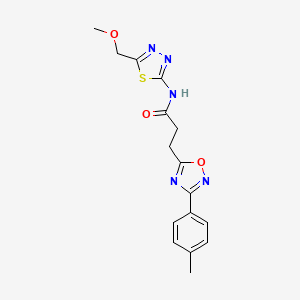

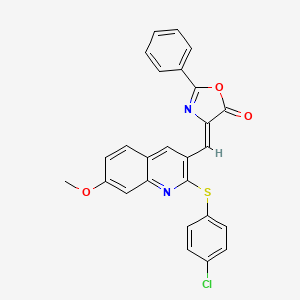
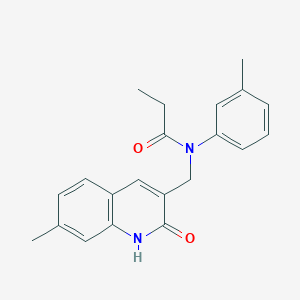
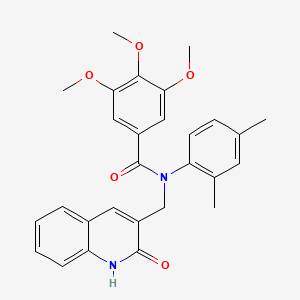
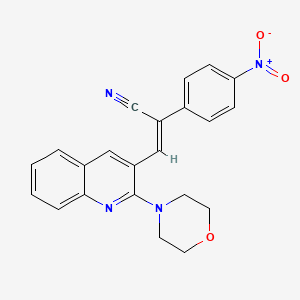
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)
